Methyl 4-(methylthio)butyrate

Description

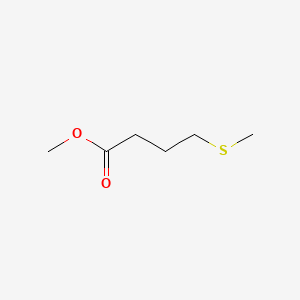

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-methylsulfanylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2S/c1-8-6(7)4-3-5-9-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQDLZISNHUMXEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00201095 | |

| Record name | Methyl 4-(methylthio)butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00201095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid with sweet, cheesy odour in dilute solution | |

| Record name | Methyl 4-(methylthio)butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/524/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

110.00 °C. @ 20.00 mm Hg | |

| Record name | Methyl 4-(methylthio)butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in alcohol | |

| Record name | Methyl 4-(methylthio)butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/524/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.953-0.957 | |

| Record name | Methyl 4-(methylthio)butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/524/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

53053-51-3 | |

| Record name | Methyl 4-(methylthio)butanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53053-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-(methylthio)butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053053513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-(methylthio)butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00201095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-(methylthio)butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.008 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 4-(METHYLTHIO)BUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36I1Z35638 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl 4-(methylthio)butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-(methylthio)butyrate

Introduction

Methyl 4-(methylthio)butyrate is a sulfur-containing ester that plays a significant role in the flavor and fragrance industry.[1][2] It is valued for its ability to impart savory, and fruity notes, reminiscent of garlic, onion, pineapple, and citrus, making it a key component in a variety of food and cosmetic products.[1][3] This guide provides an in-depth exploration of the primary synthesis pathways for this compound, offering detailed experimental protocols and mechanistic insights for researchers, scientists, and professionals in drug development and chemical synthesis.

This document is structured to provide a comprehensive understanding of the chemical principles and practical considerations involved in the synthesis of this important compound. We will delve into the most common and effective methods, supported by authoritative references and visual aids to facilitate comprehension.

Core Synthesis Pathways

The synthesis of this compound can be approached through several strategic routes. The choice of a particular pathway is often dictated by factors such as the availability of starting materials, desired yield and purity, scalability, and economic viability. This guide will focus on two primary and scientifically robust synthesis strategies:

-

Esterification of 4-(methylthio)butyric acid: A classical approach involving the reaction of the corresponding carboxylic acid with methanol.

-

Michael Addition of Methanethiol to Methyl Crotonate: A conjugate addition reaction that directly forms the carbon-sulfur bond and the ester functionality in a single step.

Pathway 1: Esterification of 4-(methylthio)butyric acid

This method is a straightforward and widely used approach for the synthesis of esters. It involves the reaction of 4-(methylthio)butyric acid with methanol in the presence of an acid catalyst. The overall reaction is an equilibrium process, and strategies are often employed to drive the reaction towards the product side.

Mechanistic Insights

The Fischer esterification mechanism is operative in this synthesis. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity. Methanol, acting as a nucleophile, then attacks the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the desired ester. To favor the formation of the product, water is typically removed from the reaction mixture as it is formed, often by azeotropic distillation.

Caption: Fischer Esterification of 4-(methylthio)butyric acid.

Experimental Protocol

Materials:

-

4-(methylthio)butyric acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(methylthio)butyric acid in an excess of anhydrous methanol (typically 5-10 equivalents).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (approximately 1-2% w/w) to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain this temperature for 4-6 hours.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[4]

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous mixture with an organic solvent such as diethyl ether or dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation to obtain pure this compound.

-

| Parameter | Value | Reference |

| Reactant Ratio | 1:5 to 1:10 (Acid:Methanol) | [4] |

| Catalyst | H₂SO₄ or p-TsOH | [4] |

| Reaction Time | 4-6 hours | [4] |

| Temperature | Reflux | [4] |

| Typical Yield | 85-95% | [5] |

Pathway 2: Michael Addition of Methanethiol to Methyl Crotonate

This pathway offers a more direct route to this compound by forming the carbon-sulfur bond through a conjugate addition reaction. Methanethiol (methyl mercaptan) is a potent nucleophile that can add to the β-carbon of an α,β-unsaturated ester like methyl crotonate.

Mechanistic Insights

The reaction proceeds via a base-catalyzed Michael addition. A base deprotonates methanethiol to generate the highly nucleophilic thiolate anion. This anion then attacks the electron-deficient β-carbon of methyl crotonate. The resulting enolate intermediate is then protonated by a proton source (often the solvent or a protonated base) to yield the final product.

Caption: Michael Addition of Methanethiol to Methyl Crotonate.

Experimental Protocol

Materials:

-

Methyl crotonate

-

Methanethiol (or a salt such as sodium thiomethoxide)

-

A suitable base (e.g., sodium methoxide, potassium carbonate)

-

Anhydrous solvent (e.g., methanol, ethanol, or THF)

-

Ammonium chloride (NH₄Cl), saturated solution

-

Organic solvent for extraction (e.g., diethyl ether)

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methyl crotonate in an anhydrous solvent.

-

Base and Thiol Addition: Cool the solution in an ice bath. If using methanethiol, add the base to the reaction mixture. If using a thiolate salt, it can be added directly. Slowly add methanethiol or the thiolate solution via the dropping funnel.

-

Reaction: Allow the reaction to stir at room temperature for several hours to overnight. Monitor the reaction progress by TLC or GC.

-

Work-up:

-

Quench the reaction by adding a saturated solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by vacuum distillation or column chromatography to yield pure this compound.

-

| Parameter | Value | Rationale |

| Reactant Ratio | 1:1.1 (Ester:Thiol) | A slight excess of the thiol ensures complete consumption of the ester. |

| Base | Catalytic amount | A catalytic amount is sufficient to generate the thiolate nucleophile. |

| Temperature | 0 °C to room temperature | The reaction is typically exothermic and controlling the initial temperature is important. |

| Solvent | Anhydrous polar aprotic or protic | The choice of solvent can influence the reaction rate and solubility of reactants. |

Characterization and Purity Assessment

Regardless of the synthetic route chosen, the final product must be thoroughly characterized to confirm its identity and purity. Standard analytical techniques for this purpose include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure of this compound.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.[6][7]

-

Gas Chromatography (GC): Used to determine the purity of the sample and can be coupled with mass spectrometry (GC-MS) for definitive identification.[8]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Helps to identify the functional groups present in the molecule, particularly the ester carbonyl group.

Safety Considerations

-

Methanethiol: Is a toxic, flammable gas with an extremely unpleasant odor. All manipulations involving methanethiol must be conducted in a well-ventilated fume hood.

-

Strong Acids and Bases: Concentrated sulfuric acid and strong bases like sodium methoxide are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Solvents: Organic solvents used in these syntheses are often flammable and volatile. Work should be performed away from ignition sources.

Conclusion

The synthesis of this compound can be effectively achieved through several well-established chemical transformations. The choice between the esterification of 4-(methylthio)butyric acid and the Michael addition of methanethiol to methyl crotonate will depend on the specific requirements of the laboratory or industrial setting. Both methods, when performed with care and attention to detail, can provide high yields of the desired product. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers and professionals engaged in the synthesis of this important flavor and fragrance compound.

References

- 1. methyl 4-(methyl thio) butyrate, 53053-51-3 [thegoodscentscompany.com]

- 2. Treatt - Methyl Thio Butyrate - Synthetic - Geranyl Nitrile-Free [treattproducts.com]

- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 4. benchchem.com [benchchem.com]

- 5. WO2001058864A1 - Process for the preparation of 2-hydroxy-4-methylthio butyric acid esters - Google Patents [patents.google.com]

- 6. spectrabase.com [spectrabase.com]

- 7. This compound [webbook.nist.gov]

- 8. This compound [webbook.nist.gov]

An In-depth Technical Guide to Methyl 4-(methylthio)butyrate: Properties, Synthesis, and Applications in Drug Development

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Methyl 4-(methylthio)butyrate, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development. This document delves into the core characteristics of this molecule, offering practical insights and detailed methodologies.

Introduction: Unveiling a Versatile Thioether

This compound, with the chemical formula C6H12O2S, is a sulfur-containing ester that presents a unique combination of functional groups: a methyl ester and a linear thioether chain.[1][2] This structure bestows upon it distinct chemical properties and reactivity profiles that are of significant interest in various scientific domains, including flavor and fragrance chemistry as well as pharmaceutical research.[3] In the context of drug development, the presence of the thioether moiety is particularly noteworthy due to its susceptibility to oxidation, a characteristic that can be harnessed for targeted drug delivery and release mechanisms.[4] This guide will explore the fundamental aspects of this compound, from its physical and chemical characteristics to its synthesis and potential as a building block in medicinal chemistry.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectroscopic properties is paramount for its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C6H12O2S | [1][2] |

| Molecular Weight | 148.22 g/mol | [1][2] |

| CAS Number | 53053-51-3 | [1] |

| Appearance | Colorless liquid | [5] |

| Odor | Stench, sulfurous, cabbage-like, with fruity and cheesy notes at low concentrations | [3][5] |

| Boiling Point | 114 - 115 °C @ 40 mmHg | [5] |

| Flash Point | 72 °C / 161.6 °F | [5] |

| Water Solubility | 3.74 g/L (Predicted) | [6] |

| logP | 1.18 - 1.27 (Predicted) | [6] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound.

Electron Ionization Mass Spectrometry (EI-MS) of this compound reveals a molecular ion peak [M]+ at m/z 148, corresponding to its molecular weight.[1] The fragmentation pattern provides further structural information.

While a publicly available, detailed spectral analysis is not readily found, the expected ¹H and ¹³C NMR spectra can be predicted based on the molecule's structure. These spectroscopic techniques are crucial for confirming the connectivity of the atoms within the molecule.

Infrared spectroscopy is a valuable tool for identifying the functional groups present in this compound. Key expected absorption bands would include a strong C=O stretch for the ester group (typically around 1740 cm⁻¹) and C-S stretching vibrations.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. A common and straightforward approach is the Fischer esterification of 4-(methylthio)butanoic acid with methanol in the presence of an acid catalyst.

Fischer Esterification: A Step-by-Step Protocol

This protocol outlines a general laboratory procedure for the synthesis of this compound via Fischer esterification.

dot

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Thioether Formation - Wordpress [reagents.acsgcipr.org]

An In-Depth Technical Guide to Methyl 4-(methylthio)butyrate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(methylthio)butyrate, a sulfur-containing ester, is a molecule of significant interest in both industrial and research settings. Structurally related to the essential amino acid methionine, it serves as a key intermediate in the synthesis of various bioactive molecules and finds applications in the flavor and fragrance industry.[1][2] This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, synthesis, spectroscopic characterization, reactivity, and potential applications in drug development and other scientific fields.

Core Molecular and Physical Properties

This compound is a fatty acid methyl ester characterized by the presence of a thioether linkage.[3]

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂O₂S | [4][5] |

| Molecular Weight | 148.22 g/mol | [4][5] |

| CAS Number | 53053-51-3 | [5] |

| Appearance | Transparent yellow liquid | [6] |

| Odor | Stimulating odor with a ripe fruit aroma | [6] |

| Alternate Names | 4-(Methylthio)butyric acid methyl ester, Methyl 4-(methylthio)butanoate | [5] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, primarily involving the esterification of 4-(methylthio)butyric acid or through multi-step processes starting from precursors like methylthiobutyronitrile.

Fischer Esterification of 4-(methylthio)butyric Acid

A direct and classical approach to this compound is the Fischer esterification of its corresponding carboxylic acid, 4-(methylthio)butyric acid, with methanol in the presence of an acid catalyst.

Reaction Scheme:

Caption: Fischer esterification of 4-(methylthio)butyric acid.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(methylthio)butyric acid in an excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After completion, cool the mixture to room temperature. Neutralize the excess acid with a mild base, such as sodium bicarbonate solution.

-

Extraction: Extract the product with a suitable organic solvent, like diethyl ether or dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by distillation.

Synthesis from Methylthiobutyronitrile

An alternative industrial synthesis involves the hydrolysis of 2-hydroxy-4-(methylthio)butyronitrile (HMTBN) to form 2-hydroxy-4-(methylthio)butyric acid (HMTBA), which can then be esterified.[7] A more direct route from a related nitrile is also plausible.[6]

Workflow for Synthesis from Nitrile Precursor:

Caption: Synthesis workflow from a nitrile precursor.

A detailed protocol involves the initial preparation of methylthiobutyramide from methylthiobutyronitrile and sulfuric acid, followed by reaction with an alcohol (isopropanol is mentioned in one source, but methanol would yield the methyl ester) and subsequent purification.[6] The reported yield for a similar process is around 72%.[6]

Spectroscopic Characterization

A thorough characterization is essential to confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available spectrum for this compound is not readily found, the expected chemical shifts can be predicted based on the analysis of similar structures.[8]

-

¹H NMR:

-

A singlet for the methyl ester protons (-OCH₃) is expected around 3.7 ppm.

-

A singlet for the methyl thioether protons (-SCH₃) should appear around 2.1 ppm.

-

The methylene protons adjacent to the ester carbonyl (-CH₂-COO) would likely be a triplet around 2.5 ppm.

-

The methylene protons adjacent to the sulfur atom (-S-CH₂-) are expected as a triplet around 2.6 ppm.

-

The central methylene protons (-CH₂-CH₂-CH₂-) would likely be a multiplet around 2.0 ppm.

-

-

¹³C NMR:

-

The carbonyl carbon of the ester is expected around 173 ppm.

-

The methyl carbon of the ester (-OCH₃) should be around 51 ppm.

-

The methyl carbon of the thioether (-SCH₃) is expected around 15 ppm.

-

The methylene carbons of the butyrate chain are expected in the range of 25-35 ppm.

-

Infrared (IR) Spectroscopy

The presence of an IR spectrum for this compound is documented in the literature.[9] The key characteristic absorption bands would be:

-

A strong C=O stretch from the ester group, typically in the region of 1735-1750 cm⁻¹.

-

C-O stretching vibrations from the ester group in the 1100-1300 cm⁻¹ region.

-

C-H stretching and bending vibrations from the alkyl groups.

Mass Spectrometry (MS)

Mass spectral data for this compound is available from the NIST WebBook.[4][5] The electron ionization (EI) mass spectrum would show the molecular ion peak (M⁺) at m/z 148, corresponding to its molecular weight.

Reactivity and Stability

The reactivity of this compound is primarily dictated by its two functional groups: the ester and the thioether.

-

Ester Hydrolysis: The ester group can undergo hydrolysis under either acidic or basic conditions to yield 4-(methylthio)butyric acid and methanol. This reaction is a key consideration for its stability in aqueous environments and for its potential use as a pro-drug, where enzymatic hydrolysis could release a bioactive carboxylic acid.

-

Thioether Oxidation: The sulfur atom of the thioether is susceptible to oxidation. Mild oxidizing agents can convert the thioether to a sulfoxide, and stronger oxidation can lead to a sulfone. This reactivity is particularly relevant in the context of drug metabolism, where cytochrome P450 enzymes can catalyze such transformations.

Applications in Research and Drug Development

This compound serves as a valuable building block in organic synthesis, particularly for introducing the 4-(methylthio)butyl moiety into more complex molecules.[1]

Intermediate in Pharmaceutical and Agrochemical Synthesis

The functional groups of this compound allow for a variety of chemical transformations, making it a useful intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The thioether can be a key pharmacophore in certain drug classes, or it can be a precursor to other functional groups.

Methionine Analogs and Derivatives

Given its structural similarity to methionine, this compound and its parent acid are closely related to 2-hydroxy-4-(methylthio)butyric acid (HMTBA), a widely used methionine supplement in animal feed.[10] Research into HMTBA and its derivatives for nutritional and potential therapeutic applications is an active area. The ester form can influence the bioavailability and metabolic fate of the parent acid.

Flavor and Fragrance Industry

This compound is used in the formulation of various food flavorings, including cheese, tomato, onion, and garlic, as well as in fruit-aroma compositions.[6]

Safety and Handling

For research and development purposes, it is crucial to handle this compound with appropriate safety precautions. Detailed information can be found in the Material Safety Data Sheet (MSDS). It is intended for research use only and not for diagnostic or therapeutic use.

Conclusion

This compound is a versatile molecule with established applications in the flavor industry and significant potential as a synthetic intermediate in pharmaceutical and agrochemical research. Its straightforward synthesis, combined with the reactivity of its ester and thioether functionalities, makes it a valuable tool for medicinal chemists and researchers. A thorough understanding of its chemical properties, synthesis, and characterization is paramount for its effective utilization in the development of novel bioactive compounds.

References

- 1. This compound [myskinrecipes.com]

- 2. methyl 4-(methyl thio) butyrate, 53053-51-3 [thegoodscentscompany.com]

- 3. Quantitation of circulating short-chain fatty acids in small volume blood samples from animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rsc.org [rsc.org]

- 9. INFRARED (IR) AND OTHER SPECTRA OF CERTAIN FLAVOURING AGENTS [fao.org]

- 10. 2-Hydroxy-4-(methylthio)butyric acid - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Natural Occurrence of Methyl 4-(methylthio)butyrate in Fruits

For: Researchers, scientists, and drug development professionals.

Abstract

Methyl 4-(methylthio)butyrate is a volatile sulfur compound that plays a significant role in the characteristic aroma of several fruits. Its presence, even at trace levels, can impart distinct sulfury, fruity, and sometimes cheesy or savory notes, contributing to the complexity and authenticity of the fruit's flavor profile. This technical guide provides a comprehensive overview of the natural occurrence of this compound in various fruits, its biosynthetic origins, and the analytical methodologies employed for its extraction, identification, and quantification. The sensory impact of this compound on fruit flavor is also discussed, offering valuable insights for researchers in flavor chemistry, food science, and drug development where flavor masking or enhancement is critical.

Introduction: The Aromatic Significance of a Sulfur Ester

Volatile sulfur compounds (VSCs) are a class of organic molecules that, despite their often low concentrations, are potent contributors to the aroma of many foods and beverages.[1][2] this compound, a fatty acid methyl ester[3], is a key VSC that imparts a complex aroma profile described as sulfury, cabbage-like, fruity, and cheesy.[4] Its natural occurrence in fruits is a subject of great interest to the flavor and fragrance industry, as it can significantly enhance the realism and juiciness of fruit flavors.[2][5] This guide delves into the scientific underpinnings of this compound's presence in the fruit kingdom.

Natural Occurrence and Concentration in Fruits

This compound has been identified as a natural volatile constituent in a variety of fruits, particularly those with complex and strong aromatic profiles. Its concentration can vary significantly depending on the fruit variety, ripeness, and processing conditions.

Pineapple (Ananas comosus)

Pineapple is one of the most well-documented sources of this compound.[4] It contributes to the characteristic sweet, sulfury, and juicy notes of fresh pineapple.[5] While specific concentrations can vary, it is considered a key aroma compound in this fruit.[4][6] Some studies have also identified related compounds like methyl 3-(methylthio)propionate and ethyl 3-(methylthio)propionate as major sulfur-containing volatiles in pineapple.[6][7] The thermal processing of pineapple juice can potentially lead to the formation of this compound through the reaction of fructose and the amino acid L-methionine.[8]

Strawberry (Fragaria × ananassa)

The delightful aroma of ripe strawberries is partially attributed to the presence of this compound.[2][5] It is considered a significant contributor to the authentic, ripe, and slightly sulfurous notes that characterize freshly picked strawberries.[2][5]

Tropical Fruits

Beyond pineapple, this compound and its parent alcohol, 4-(methylthio)butan-1-ol, are important contributors to the complex sulfur profiles of several other tropical fruits:

-

Guava (Psidium guajava): The characteristic pungent and sweet aroma of guava is influenced by a complex mixture of VSCs, including those related to this compound.[5][9]

-

Mango (Mangifera indica): This ester adds to the realism of mango flavors, with recommended addition levels around 50 ppm for flavors with high skin notes and 150 ppm for those with subtler skin notes.[5]

-

Papaya (Carica papaya): The addition of 4-(methylthio)butan-1-ol, a related compound, at around 40 ppm enhances the authenticity of papaya flavors.[9]

-

Passionfruit (Passiflora edulis): The complex "catty" notes of passionfruit are enhanced by the addition of 4-(methylthio)butan-1-ol at approximately 40 ppm.[9]

Other Fruits

The influence of this compound extends to a range of other fruits, where it adds complexity and authenticity at lower concentrations. These include melon, blackcurrant, grape, raspberry, blueberry, plum, cherry, pear, and apple.[5]

Table 1: Reported Occurrence and Flavor Contribution of this compound and Related Compounds in Various Fruits

| Fruit | Compound | Reported Occurrence | Flavor Contribution | Reference(s) |

| Pineapple | This compound | Yes | Sweet, sulfury, juicy | [4][5] |

| Strawberry | This compound | Yes | Ripe, sulfurous | [2][5] |

| Guava | 4-(Methylthio)butan-1-ol | Yes | Enhances complex sulfur profile | [5][9] |

| Mango | 4-(Methylthio)butan-1-ol | Yes | Adds realism, enhances skin notes | [5][9] |

| Papaya | 4-(Methylthio)butan-1-ol | Yes | Adds realism | [9] |

| Passionfruit | 4-(Methylthio)butan-1-ol | Yes | Enhances "catty" notes | [9] |

| Melon | Methyl thiobutyrate | Yes | Juicy | [5] |

| Blackcurrant | Methyl thiobutyrate | Yes | Complexity | [5] |

| Grape | Methyl thiobutyrate | Yes | Complexity | [5] |

Biosynthetic Pathway: From Methionine to Flavor

The biosynthesis of this compound in plants is intrinsically linked to the metabolism of the sulfur-containing amino acid, methionine. While the complete pathway is not fully elucidated in all fruit species, the general consensus points to a series of enzymatic reactions that convert methionine into this volatile ester.

A plausible biosynthetic route involves the deamination and decarboxylation of methionine to form methional. Methional can then be oxidized to 4-(methylthio)butyric acid, which is subsequently esterified to yield this compound. An alternative pathway could involve the reduction of methional to 4-(methylthio)butanol, followed by oxidation and esterification.

Caption: Proposed biosynthetic pathway of this compound from methionine.

Analytical Methodologies for Quantification

The accurate identification and quantification of this compound in complex fruit matrices require sophisticated analytical techniques due to its volatility and often low concentrations.

Extraction and Concentration

The initial step involves the extraction of volatile compounds from the fruit sample. Common techniques include:

-

Headspace Solid-Phase Microextraction (HS-SPME): This is a widely used, solvent-free method for the extraction and pre-concentration of volatile and semi-volatile compounds.[1] The choice of fiber coating is crucial for selectively adsorbing sulfur compounds.[1]

-

Liquid-Liquid Extraction (LLE): This classic technique uses solvents like pentane-dichloromethane to extract a broad range of volatile compounds.[8]

-

Simultaneous Distillation-Extraction (SDE): This method is effective for isolating volatile and semi-volatile compounds from a food matrix.

Identification and Quantification

Following extraction, the compounds are typically analyzed using:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for separating and identifying volatile compounds. The mass spectrum of this compound serves as a chemical fingerprint for its identification.[10]

-

Gas Chromatography with Flame Photometric Detection (GC-FPD): This detector is highly selective for sulfur-containing compounds, making it ideal for their quantification in complex mixtures.

-

Gas Chromatography-Olfactometry (GC-O): This technique combines the separation power of GC with human sensory perception. It allows researchers to identify the specific compounds that contribute to the aroma of the fruit.[8]

Experimental Protocol: HS-SPME-GC-MS Analysis of this compound in Fruit Puree

-

Sample Preparation: Homogenize 10 g of fresh fruit pulp. Transfer 5 g of the puree into a 20 mL headspace vial. Add 1 g of NaCl to enhance the release of volatiles.

-

Internal Standard: Add a known concentration of an appropriate internal standard (e.g., 2-methyl-1-pentanol) for quantification.

-

HS-SPME Extraction:

-

Equilibrate the vial at 40°C for 15 minutes.

-

Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes at 40°C.

-

-

GC-MS Analysis:

-

Injector: Desorb the fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

-

Column: Use a non-polar or medium-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 40°C for 3 minutes, ramp to 150°C at 5°C/min, then to 250°C at 10°C/min, and hold for 5 minutes.

-

Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV, scanning from m/z 35 to 350.

-

-

Data Analysis: Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard. Quantify using the internal standard method.

Caption: General analytical workflow for the determination of this compound in fruits.

Sensory Impact and Flavor Contribution

The sensory perception of this compound is highly concentration-dependent. At optimal levels, it imparts desirable fruity, juicy, and ripe characteristics.[5] However, at higher concentrations, it can be perceived as overly sulfury or reminiscent of cooked vegetables.[5] Its odor has been described as a combination of sulfurous, cabbage, fruity, pineapple, and cheesy notes.[4]

In the context of fruit flavor, this compound often acts as a character-impact compound, meaning it is crucial for defining the authentic aroma of the fruit. Its presence helps to blend and enhance other volatile components, creating a more complex and well-rounded flavor profile.[5] For instance, in pineapple flavors, it complements other sulfur compounds to create a fresh, juicy character rather than a canned or processed one.[5]

Conclusion and Future Perspectives

This compound is a vital, naturally occurring flavor compound in a diverse range of fruits. Its unique sensory properties contribute significantly to the complexity and authenticity of fruit aromas. Understanding its natural distribution, biosynthetic origins, and sensory impact is crucial for the development of high-quality food and beverage products, as well as for applications in pharmaceuticals where flavor can influence patient compliance.

Future research should focus on elucidating the specific enzymatic steps and genetic controls involved in the biosynthesis of this compound in different fruit species. Furthermore, quantitative studies correlating the concentration of this compound with sensory perception will provide invaluable data for flavor chemists and product developers. The development of more sensitive and selective analytical methods will also aid in detecting and quantifying this potent aroma compound at even lower levels.

References

- 1. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS-SPME/GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. perfumerflavorist.com [perfumerflavorist.com]

- 3. Showing Compound this compound (FDB016733) - FooDB [foodb.ca]

- 4. methyl 4-(methyl thio) butyrate, 53053-51-3 [thegoodscentscompany.com]

- 5. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 6. researchgate.net [researchgate.net]

- 7. Aroma Volatile Compounds from Two Fresh Pineapple Varieties in China - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jfda-online.com [jfda-online.com]

- 9. perfumerflavorist.com [perfumerflavorist.com]

- 10. This compound [webbook.nist.gov]

A Technical Guide to the Spectroscopic Characterization of Methyl 4-(methylthio)butyrate

Introduction

Methyl 4-(methylthio)butyrate (CAS No. 53053-51-3) is a sulfur-containing ester with applications in the flavor and fragrance industry, as well as being a subject of interest in metabolic and agricultural research.[1] Its chemical structure, C₆H₁₂O₂S, presents a unique combination of a methyl ester and a thioether functional group, which gives rise to a distinct spectroscopic fingerprint.[2][3] This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering a comprehensive reference for researchers, scientists, and professionals in drug development and chemical analysis.

This document is structured to provide not only the spectral data but also the underlying principles and experimental considerations for its acquisition, ensuring a thorough understanding of the molecule's spectroscopic properties.

Molecular Structure and Spectroscopic Overview

A foundational understanding of the molecular structure is paramount to interpreting its spectroscopic data. Below is a diagram illustrating the structure of this compound and the numbering convention used in this guide for spectral assignments.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Due to the unavailability of experimentally acquired spectra in public databases, the following sections present predicted ¹H and ¹³C NMR data, based on established chemical shift theory and empirical data for analogous functional groups.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound, five distinct proton environments are expected.

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) |

| H-2 | ~ 2.4 | Triplet (t) | 2H | ~ 7 Hz |

| H-3 | ~ 1.9 | Quintet | 2H | ~ 7 Hz |

| H-4 | ~ 2.5 | Triplet (t) | 2H | ~ 7 Hz |

| H-5 (S-CH₃) | ~ 2.1 | Singlet (s) | 3H | - |

| H-6 (O-CH₃) | ~ 3.7 | Singlet (s) | 3H | - |

Causality of Predicted Chemical Shifts:

-

H-6 (O-CH₃): The protons of the methyl ester are deshielded by the adjacent electron-withdrawing oxygen atom, resulting in a predicted chemical shift of around 3.7 ppm.[4]

-

H-2: These methylene protons are adjacent to the carbonyl group of the ester, which deshields them, leading to a predicted downfield shift to approximately 2.4 ppm. The signal is expected to be a triplet due to coupling with the two neighboring protons on C-3.

-

H-4: The methylene protons on C-4 are adjacent to the sulfur atom. The electronegativity of sulfur causes a downfield shift to around 2.5 ppm. This signal should also appear as a triplet due to coupling with the H-3 protons.

-

H-3: The protons on C-3 are coupled to both H-2 and H-4, resulting in a more complex splitting pattern, predicted here as a quintet. Being further from the electron-withdrawing groups, they are expected to be the most upfield of the methylene protons, at approximately 1.9 ppm.

-

H-5 (S-CH₃): The protons of the methyl group attached to the sulfur atom are predicted to have a chemical shift of about 2.1 ppm. This signal will be a singlet as there are no adjacent protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For this compound, six distinct carbon signals are anticipated.

| Assignment | Predicted Chemical Shift (ppm) |

| C-1 (C=O) | ~ 173 |

| C-2 | ~ 33 |

| C-3 | ~ 25 |

| C-4 | ~ 30 |

| C-5 (S-CH₃) | ~ 15 |

| C-6 (O-CH₃) | ~ 51 |

Rationale for Predicted Chemical Shifts:

-

C-1 (C=O): The carbonyl carbon of the ester is highly deshielded and is expected to appear significantly downfield, around 173 ppm.[5]

-

C-6 (O-CH₃): The carbon of the methyl ester group is attached to an electronegative oxygen, shifting it downfield to approximately 51 ppm.[5]

-

C-2, C-3, C-4: These methylene carbons of the butyrate chain are in the aliphatic region. C-2, being closest to the carbonyl group, will be the most deshielded of the three. C-4, adjacent to the sulfur, will also experience a downfield shift. C-3 is expected to be the most upfield of the methylene carbons.

-

C-5 (S-CH₃): The carbon of the methyl group attached to sulfur is the most shielded carbon in the molecule, predicted to have a chemical shift of around 15 ppm.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a high-quality NMR tube. CDCl₃ is a common choice for its excellent solubilizing properties for non-polar to moderately polar compounds and its single residual proton peak at ~7.26 ppm.[6]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

-

Tune and shim the probe to ensure a homogeneous magnetic field.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data with appropriate apodization and Fourier transformation. Phase and baseline correct the spectrum.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon.

-

Set a wider spectral width to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).

-

A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The predicted key IR absorption bands for this compound are summarized below.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O Stretch (Ester) | 1750 - 1735 | Strong |

| C-O Stretch (Ester) | 1300 - 1000 | Strong |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium to Strong |

| C-S Stretch (Thioether) | 700 - 600 | Weak to Medium |

Interpretation of Predicted IR Absorptions:

-

C=O Stretch: The most prominent feature in the IR spectrum is expected to be a strong absorption band in the region of 1750-1735 cm⁻¹ corresponding to the carbonyl stretch of the saturated ester.[7]

-

C-O Stretch: The C-O single bond stretches of the ester group will result in strong absorptions in the fingerprint region, typically between 1300-1000 cm⁻¹.

-

C-H Stretch: The C-H stretching vibrations of the methyl and methylene groups will appear as medium to strong bands in the 3000-2850 cm⁻¹ region.[8]

-

C-S Stretch: The C-S stretching vibration of the thioether is expected to be a weak to medium intensity band in the 700-600 cm⁻¹ range. This absorption can sometimes be difficult to definitively assign due to its presence in the complex fingerprint region.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (Neat Liquid):

-

As this compound is a liquid, the simplest method is to prepare a thin film.

-

Place a small drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin, uniform film.

-

-

Data Acquisition:

-

Obtain a background spectrum of the clean, empty salt plates.

-

Place the sample assembly in the spectrometer and acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The data presented here is from the NIST WebBook, acquired via electron ionization (EI).[9][10]

Electron Ionization Mass Spectrum (EI-MS)

| m/z (mass-to-charge ratio) | Relative Intensity (%) | Proposed Fragment |

| 148 | 25 | [M]⁺ (Molecular Ion) |

| 101 | 100 | [M - SCH₃]⁺ |

| 74 | 85 | [CH₃OC(O)CH₂CH₂]⁺ (McLafferty rearrangement) |

| 61 | 40 | [CH₃SCH₂]⁺ |

| 47 | 30 | [CH₃S]⁺ |

Analysis of Fragmentation Pattern:

The fragmentation of this compound upon electron ionization provides valuable structural information.

References

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 8. bhu.ac.in [bhu.ac.in]

- 9. This compound [webbook.nist.gov]

- 10. This compound [webbook.nist.gov]

An In-depth Technical Guide to the Organoleptic Properties of Methyl 4-(methylthio)butyrate

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Enigmatic Aroma of a Sulfur-Containing Ester

Methyl 4-(methylthio)butyrate, a seemingly simple ester, holds a complex and potent sensory profile that has intrigued flavor chemists and sensory scientists for decades. As a member of the vast family of volatile sulfur compounds (VSCs), it contributes significantly to the characteristic aroma of various foods and beverages, often acting as a key "character-impact" compound.[1][2] Its presence can evoke a wide range of perceptions, from the sweet and fruity notes of pineapple to the savory and pungent character of certain cheeses and cooked vegetables.[3][4] Understanding the nuances of its organoleptic properties is paramount for professionals in the food, fragrance, and pharmaceutical industries, where precise flavor and odor profiling is critical for product development, quality control, and even drug formulation.

This technical guide, designed for the discerning researcher and scientist, delves into the core of this compound's sensory world. Moving beyond simple descriptors, we will explore the intricate relationship between its chemical structure and perceived aroma, the analytical methodologies for its precise quantification, and the sensory evaluation techniques required to characterize its complex flavor profile. This document serves as a comprehensive resource, providing not only theoretical knowledge but also practical, field-proven insights and detailed experimental protocols to empower your research and development endeavors.

Physicochemical and Organoleptic Characteristics

This compound is a colorless liquid with the molecular formula C₆H₁₂O₂S.[5][6] Its structure, featuring both an ester and a thioether functional group, is the foundation of its unique sensory properties.[7]

| Property | Value | Source |

| Molecular Weight | 148.22 g/mol | [8] |

| Boiling Point | 110 °C at 20 mmHg | [3] |

| Flash Point | 85 °C (185 °F) | [3] |

| Solubility | Soluble in alcohol; slightly soluble in water | [4] |

| CAS Number | 53053-51-3 | [5] |

The organoleptic profile of this compound is multifaceted and highly dependent on its concentration. At high concentrations, it is often described as having a strong, sulfurous, and even unpleasant odor.[3] However, when highly diluted, it reveals a complex and often desirable aroma profile.

General Sensory Descriptors:

-

Odor: Sulfurous, cheesy, cabbage, garlic, fruity, pineapple, and tomato.[3][9]

-

Flavor: Sulfurous, garlic, green onion, chive, and cheesy.[3]

The presence of the methylthio group is crucial to its characteristic sulfurous notes, while the butyrate ester moiety contributes to the fruity and cheesy aspects of its profile. This duality makes it a versatile compound in flavor creation, capable of enhancing both savory and sweet formulations.

Analytical Quantification: Unmasking the Volatile

The accurate quantification of this compound in complex matrices like food and beverages presents a significant analytical challenge due to its volatility and often low concentrations.[10][11] Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for this purpose, often preceded by a sample preparation step to isolate and concentrate the volatile fraction.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, sensitive, and efficient technique for the extraction of volatile and semi-volatile compounds from various matrices.[11][12]

Workflow for HS-SPME-GC-MS Analysis:

Figure 1: HS-SPME-GC-MS workflow for volatile compound analysis.

Experimental Protocol: HS-SPME for this compound in Pineapple Puree

This protocol is a representative method that can be adapted for various fruit matrices.

-

Sample Homogenization: Homogenize fresh pineapple fruit into a consistent puree.

-

Vial Preparation: Place a known amount of the pineapple puree (e.g., 2-5 g) into a 20 mL headspace vial.

-

Internal Standard: Add an appropriate internal standard for quantification. For sulfur compounds, a stable isotope-labeled analog or a compound with similar chemical properties but different retention time is ideal.

-

Matrix Modification: To enhance the release of volatile compounds, the addition of a salt (e.g., NaCl) to increase the ionic strength of the aqueous phase is often beneficial.[11]

-

Equilibration: Seal the vial and allow it to equilibrate at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 15-30 minutes) to allow the volatiles to partition into the headspace.

-

Extraction: Expose a suitable SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the analytes.[10][12]

-

Desorption: Retract the fiber and immediately introduce it into the hot GC inlet for thermal desorption of the analytes onto the analytical column.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following is a general GC-MS method that can be optimized for the specific instrumentation and matrix being analyzed.

| Parameter | Condition |

| GC System | Agilent 7890B or equivalent |

| Column | DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar polar column |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Oven Program | Initial temperature of 40 °C (hold for 2 min), ramp at 5 °C/min to 230 °C (hold for 5 min) |

| MS System | Agilent 5977A or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 35-350 |

| Acquisition Mode | Scan and/or Selected Ion Monitoring (SIM) for enhanced sensitivity |

Data Analysis:

Identification of this compound is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a pure standard. Quantification is performed by creating a calibration curve using known concentrations of the standard and the internal standard.

Sensory Evaluation: A Descriptive Approach

Logical Framework for Quantitative Descriptive Analysis (QDA):

Figure 2: The iterative process of Quantitative Descriptive Analysis.

Experimental Protocol: QDA for this compound

-

Panelist Selection and Training:

-

Recruit individuals based on their sensory acuity, motivation, and ability to articulate perceptions.

-

Train the panel on the fundamental principles of sensory evaluation, including the identification and intensity scaling of basic tastes and aromas.[15][16]

-

Specifically train the panel on the recognition of various sulfur-containing compounds and their characteristic notes (e.g., "cabbage," "garlic," "cooked vegetable").

-

-

Lexicon Development:

-

Present the panel with a range of concentrations of this compound in a neutral medium (e.g., water, deodorized oil).

-

Through open discussion and with the guidance of a panel leader, the panelists will generate a list of descriptive terms for the aroma and flavor attributes they perceive.

-

Reference standards should be provided for each attribute to ensure consistent understanding and usage of the terms by all panelists. For example:

-

Sulfurous/Cabbage: Diluted solution of dimethyl sulfide.

-

Cheesy: Isovaleric acid solution.

-

Fruity/Pineapple: A standard pineapple flavor or a mixture of key pineapple esters.

-

-

-

Sample Evaluation:

-

Prepare a series of samples containing different concentrations of this compound.

-

Panelists will independently evaluate the samples in a controlled environment and rate the intensity of each attribute on a continuous scale (e.g., a 15-cm line scale anchored with "low" and "high").

-

-

Data Analysis:

-

The intensity ratings from the panelists are converted to numerical data.

-

Statistical analysis, such as Analysis of Variance (ANOVA) and Principal Component Analysis (PCA), is used to determine significant differences between samples and to visualize the sensory space of the product.[14]

-

The Critical Role of Odor and Taste Thresholds

The sensory impact of a flavor compound is not solely determined by its concentration but also by its odor and taste detection thresholds—the minimum concentration at which the compound can be perceived.[17] Sulfur compounds are notorious for their extremely low odor thresholds, meaning even trace amounts can have a significant impact on the overall aroma of a product.[18][19]

Methodology for Threshold Determination (ASTM E679):

The American Society for Testing and Materials (ASTM) standard E679 provides a standardized method for determining odor and taste thresholds using a forced-choice ascending concentration series.[20][21]

Workflow for Odor/Taste Threshold Determination:

Figure 3: Workflow for determining sensory thresholds.

Stability and Matrix Effects: A Formulation Challenge

The stability of this compound in a food or pharmaceutical formulation is a critical consideration. Thioethers can be susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones, potentially altering the sensory profile.[22] The stability of related sulfur compounds, such as thiols, has been shown to be influenced by factors like the solvent system, temperature, and the presence of other compounds.[1][3][23]

Factors Influencing Stability:

-

pH: The acidity or alkalinity of the matrix can influence the rate of hydrolysis of the ester group and potentially the oxidation of the thioether.

-

Temperature: Elevated temperatures during processing or storage can accelerate degradation reactions.

-

Light: Exposure to UV light can promote oxidation.

-

Matrix Components: The presence of oxidizing or reducing agents, enzymes, or other reactive compounds in the formulation can impact the stability of this compound.

Further research is needed to fully elucidate the degradation pathways and kinetics of this compound in various food and pharmaceutical systems.

Synthesis and Purification

For research purposes, it may be necessary to synthesize this compound in the laboratory. One common approach involves the reaction of a suitable precursor, such as methyl 4-bromobutyrate or methyl 4-chlorobutyrate, with sodium thiomethoxide.

General Synthesis Scheme:

CH₃SNa + Br(CH₂)₃COOCH₃ → CH₃S(CH₂)₃COOCH₃ + NaBr

Illustrative Laboratory Synthesis Protocol:

Note: This is a general procedure and should be adapted and optimized based on standard laboratory safety practices and available equipment.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium thiomethoxide in a suitable solvent such as methanol or ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Ester: Slowly add methyl 4-bromobutyrate to the reaction mixture at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating for several hours until the reaction is complete (monitored by TLC or GC).

-

Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation to yield pure this compound.

Conclusion: A Compound of Complexity and Opportunity

This compound is a testament to the profound impact that even small, seemingly simple molecules can have on our perception of flavor and aroma. Its complex sensory profile, ranging from fruity and cheesy to intensely sulfurous, makes it a valuable tool in the arsenal of flavor and fragrance chemists. For researchers and drug development professionals, a thorough understanding of its organoleptic properties, analytical quantification, and stability is essential for creating products with desirable sensory attributes and ensuring their quality and consistency. The methodologies and insights provided in this guide offer a solid foundation for further exploration and application of this fascinating sulfur-containing ester.

References

- 1. pages.uoregon.edu [pages.uoregon.edu]

- 2. Panel Performance in Descriptive Analysis: Key Insights for Food and Non-Food Products - Compusense [compusense.com]

- 3. Stability of thiols in an aqueous process flavoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. methyl 4-(methyl thio) butyrate, 53053-51-3 [thegoodscentscompany.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound | C6H12O2S | CID 65425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Showing Compound this compound (FDB016733) - FooDB [foodb.ca]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]

- 10. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Frontiers | Profiles of volatile sulfur compounds in various vegetables consumed in Korea using HS-SPME-GC/MS technique [frontiersin.org]

- 13. ewai-group.com [ewai-group.com]

- 14. psasir.upm.edu.my [psasir.upm.edu.my]

- 15. repositorio.ipbeja.pt [repositorio.ipbeja.pt]

- 16. dlg.org [dlg.org]

- 17. researchgate.net [researchgate.net]

- 18. Odor thresholds sulfur compounds, nitrogenous - Human Homo sapiens - BNID 112191 [bionumbers.hms.harvard.edu]

- 19. Frontiers | Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example [frontiersin.org]

- 20. standards.iteh.ai [standards.iteh.ai]

- 21. fivesenses.com [fivesenses.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. researchgate.net [researchgate.net]

The Challenge of Isomerism in C6H12O2S

An In-Depth Technical Guide to the IUPAC Nomenclature of C6H12O2S

For professionals in chemical research and drug development, the precise identification of a molecule is paramount. An unambiguous chemical name, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is the cornerstone of this identification. The molecular formula C6H12O2S, however, does not represent a single compound but rather a multitude of structural isomers, each with a unique IUPAC name and distinct chemical and physical properties. This guide provides a comprehensive overview of the principles governing the IUPAC nomenclature for various isomers of C6H12O2S, tailored for researchers, scientists, and drug development professionals.

The molecular formula C6H12O2S indicates the presence of six carbon atoms, twelve hydrogen atoms, two oxygen atoms, and one sulfur atom. The diversity of bonding possibilities for these elements leads to a vast number of constitutional isomers, where the atoms are connected in different sequences. These isomers can be broadly categorized based on their functional groups, which dictates the systematic approach to their naming.

The primary functional groups that can be formed from this combination of atoms include, but are not limited to:

-

Thioic acids and their esters (Thioesters) : These are analogues of carboxylic acids and esters where one or both oxygen atoms are replaced by sulfur.

-

Mercapto-substituted carboxylic acids : These compounds contain both a thiol (-SH) group and a carboxylic acid (-COOH) group.

-

Hydroxy-substituted thioalkanoates : These are esters with a hydroxyl (-OH) group.

-

Alkoxy-substituted thiocarbonyl compounds : These molecules may contain an ether linkage and a thioketone or thioaldehyde.

-

Sulfinyl or sulfonyl compounds : These contain sulfoxide (-SO-) or sulfone (-SO2-) functionalities, though less common for this specific molecular formula without further unsaturation or cyclic structures.

The IUPAC nomenclature provides a systematic set of rules to name these diverse structures, ensuring that each name corresponds to a single, unique molecule.

Systematic IUPAC Nomenclature for C6H12O2S Isomers

The naming process begins with identifying the principal functional group, which determines the suffix of the name. Other functional groups are then treated as substituents and are indicated by prefixes.

Thioic Acids and Thioesters

Thioic acids are carboxylic acid analogues where sulfur replaces one or both oxygen atoms. The IUPAC nomenclature clearly distinguishes between these.

-

Thiocarboxylic S-acids : When the hydroxyl group of a carboxylic acid is replaced by a thiol group (-SH), the suffix "-oic acid" is changed to "-thioic S-acid" or more commonly just "-thioic acid". For a six-carbon chain, this would be hexanethioic acid .

Example Isomer: 6-sulfanylhexanoic acid [1]

-

Structure : HS-(CH2)5-COOH

-

Functional Groups : A carboxylic acid and a thiol.

-

IUPAC Naming :

-

The principal functional group is the carboxylic acid, so the parent chain is named as a derivative of hexanoic acid.[2][3]

-

The thiol group (-SH) is treated as a substituent, denoted by the prefix "sulfanyl-".

-

Numbering starts from the carboxylic acid carbon, so the thiol group is at position 6.

-

The full IUPAC name is 6-sulfanylhexanoic acid .

-

-

-

Thioesters : These are esters where an oxygen atom in the ester linkage is replaced by sulfur.[4] The naming reflects which oxygen is replaced.

Example Isomer: S-ethyl butanethioate

-

Structure : CH3CH2CH2CO-S-CH2CH3

-

Functional Groups : A thioester.

-

IUPAC Naming :

-

The part of the molecule derived from the carboxylic acid is butanoic acid. Since the oxygen of the carbonyl group is retained, it is a butanethioate.

-

The alkyl group attached to the sulfur is an ethyl group.

-

The "S-" prefix indicates that the ethyl group is attached to the sulfur atom.

-

The full IUPAC name is S-ethyl butanethioate .

-

-

Mercapto-Substituted Carboxylic Acids

When a molecule contains both a thiol (-SH) and a carboxylic acid (-COOH) group, the carboxylic acid takes precedence as the principal functional group.

Example Isomer: 3-mercaptohexanoic acid

-

Structure : CH3CH2CH2CH(SH)CH2COOH

-

Functional Groups : Carboxylic acid and thiol.

-

IUPAC Naming :

-

The longest carbon chain containing the principal functional group (carboxylic acid) is six carbons long, hence "hexanoic acid".

-

Numbering begins from the carboxylic acid carbon.

-

The thiol group is at position 3 and is named as a "mercapto-" prefix.

-

The full IUPAC name is 3-mercaptohexanoic acid .

-

Stereoisomerism

For many isomers of C6H12O2S, stereoisomerism is possible, which must be specified in the IUPAC name.

-

Chiral Centers (R/S Configuration) : If a carbon atom is bonded to four different groups, it is a chiral center and can exist as one of two enantiomers. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the configuration as either (R) or (S).[5]

Example: For 3-mercaptohexanoic acid , the carbon at position 3 is chiral. Therefore, the complete IUPAC name would be (R)-3-mercaptohexanoic acid or (S)-3-mercaptohexanoic acid .

-

Geometric Isomers (E/Z Configuration) : If the molecule contains a double bond with different substituents on each carbon, it can exist as E/Z isomers.[5][6]

Visualization of Naming Logic

The following diagram illustrates the decision-making process for naming an isomer of C6H12O2S.

Caption: Logical workflow for determining the IUPAC name of a C6H12O2S isomer.

Summary of Potential Isomer Classes and Nomenclature

| Isomer Class | Key Functional Groups | Nomenclature Suffix/Prefix | Example IUPAC Name |

| Mercapto-Carboxylic Acid | -COOH, -SH | Suffix: -oic acid, Prefix: mercapto- | 3-Mercaptohexanoic acid |

| Thioester | -CO-S-R | Suffix: -thioate | S-Ethyl butanethioate |

| Hydroxy Thioester | -OH, -CO-S-R | Suffix: -thioate, Prefix: hydroxy- | S-Propyl 3-hydroxypropanethioate |

| Cyclic Thioester (Thiolactone) | Cyclic ester with S | Suffix: -thiolactone | Tetrahydro-2H-thiopyran-2-one |

Conclusion

The molecular formula C6H12O2S represents a wide array of chemical structures, and a single IUPAC name cannot be assigned to it. Instead, a systematic approach based on identifying the principal functional group and all substituents is required to name each unique isomer. For researchers and professionals in drug development, a thorough understanding of IUPAC nomenclature is crucial for unambiguous communication, documentation, and patenting of chemical entities. This guide provides the foundational principles for naming various potential isomers of C6H12O2S, emphasizing the importance of structural analysis in determining the correct and precise chemical name.

References

- 1. 6-Sulfanylhexanoic acid | C6H12O2S | CID 329113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hexanoic Acid | C6H12O2 | CID 8892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hexanoic acid [webbook.nist.gov]

- 4. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 5. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 6. 25 constitutional isomers of molecular formula C6H12, names, functional group structural isomers carbon chain isomers structural formula skeletal formula of R/S E/Z stereoisomers geometric optical isomerism isomers of C6H12 Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

Introduction: The Cornerstone Physical Properties in Pharmaceutical Development

An In-depth Technical Guide on Boiling Point and Solubility for Drug Development Professionals

In the intricate process of drug development, a molecule's journey from a laboratory curiosity to a life-saving therapeutic is governed by a multitude of physicochemical properties. Among these, boiling point and solubility are fundamental parameters that profoundly influence a drug's developability, manufacturability, and ultimately, its clinical efficacy. A comprehensive understanding and precise characterization of these properties are not merely academic exercises; they are critical prerequisites for rational drug design, robust formulation development, and successful clinical outcomes.

This guide provides a detailed exploration of boiling point and solubility from the perspective of a seasoned application scientist. We will delve into the theoretical underpinnings, present validated experimental methodologies, and discuss the practical implications of these properties in the context of modern pharmaceutical research and development.

Part 1: Boiling Point - More Than Just a Temperature

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure surrounding the liquid. While seemingly a simple physical constant, it provides a wealth of information about a substance's volatility, the strength of its intermolecular forces, and its purity.

Theoretical Framework: The Clausius-Clapeyron Relation and Intermolecular Forces

The relationship between vapor pressure and temperature is described by the Clausius-Clapeyron equation, which highlights the exponential dependence of vapor pressure on temperature. The stronger the intermolecular forces (e.g., hydrogen bonding, dipole-dipole interactions, van der Waals forces), the lower the vapor pressure at a given temperature, and consequently, the higher the boiling point.

Diagram 1: Intermolecular Forces and Their Impact on Boiling Point

Caption: A diagram illustrating the direct relationship between the strength of intermolecular forces and a substance's boiling point.

Experimental Determination of Boiling Point